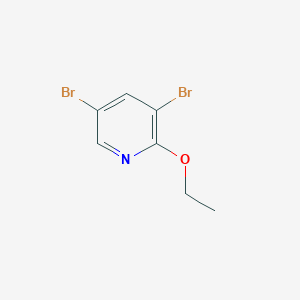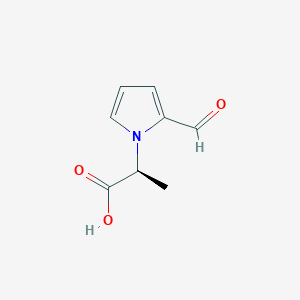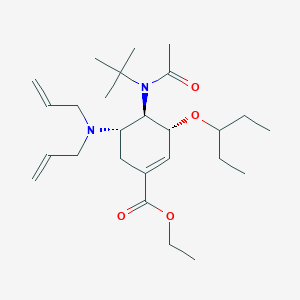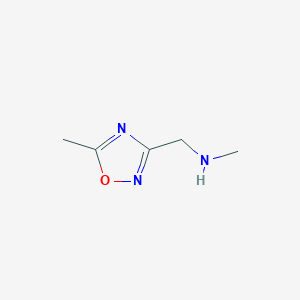
3,5-Dibromo-2-ethoxypyridine
説明
3,5-Dibromo-2-ethoxypyridine is a chemical compound with the molecular formula C7H7Br2NO . It is used in various chemical reactions and has been utilized in the preparation of 3-acetylamino-5-ethoxypyridine .
Synthesis Analysis
The synthesis of 3,5-Dibromo-2-ethoxypyridine involves the conversion of 3,5-dibromopyridine with sodium ethylate into 3-bromo-5-ethoxypyridine . This substance then interacts with ammonia and is acetylated with acetic anhydride to form 3-acetylamino-5-ethoxypyridine .Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-2-ethoxypyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis
3,5-Dibromo-2-ethoxypyridine undergoes various chemical reactions. For instance, it undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines .Physical And Chemical Properties Analysis
3,5-Dibromo-2-ethoxypyridine is a liquid at room temperature . It has a molecular weight of 280.95 . It is soluble in chloroform and methanol but insoluble in water .科学的研究の応用
Application 1: Organic Synthesis
- Specific Scientific Field : Organic Synthesis
- Summary of the Application : “3,5-Dibromo-2-ethoxypyridine” is used as a starting material in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : One method involves converting “3,5-Dibromo-2-ethoxypyridine” with sodium ethylate into “3-bromo-5-ethoxypyridine”. This substance is then allowed to interact with ammonia and acetylated with acetic anhydride to form "3-Acetylamino-5-ethoxypyridine" . Another method involves the lithiation of “3,5-Dibromo-2-ethoxypyridine” with LDA (Lithium Diisopropylamide) and subsequent reaction with electrophiles to provide “4-alkyl-3,5-dibromopyridines” in high yield .
- Results or Outcomes : The result of these procedures is the formation of new organic compounds, such as “3-Acetylamino-5-ethoxypyridine” and “4-alkyl-3,5-dibromopyridines”, which can be used in further reactions .
Application 2: Synthesis of 4-Alkyl-3,5-Dibromopyridines
- Specific Scientific Field : Organic Synthesis
- Summary of the Application : “3,5-Dibromo-2-ethoxypyridine” is used in the synthesis of "4-alkyl-3,5-dibromopyridines" .
- Methods of Application or Experimental Procedures : The method involves the lithiation of “3,5-Dibromo-2-ethoxypyridine” with LDA (Lithium Diisopropylamide) and subsequent reaction with electrophiles to provide “4-alkyl-3,5-dibromopyridines” in high yield .
- Results or Outcomes : The result of this procedure is the formation of “4-alkyl-3,5-dibromopyridines”, which can be used in further reactions .
Application 3: Synthesis of 3,5-Bis(2-Indolyl)Pyridine and 3-[(2-Indolyl)-5-Phenyl]Pyridine Derivatives
- Specific Scientific Field : Organic Synthesis
- Summary of the Application : “3,5-Dibromo-2-ethoxypyridine” is used in the synthesis of “3,5-bis(2-indolyl)pyridine” and “3-[(2-indolyl)-5-phenyl]pyridine” derivatives .
- Methods of Application or Experimental Procedures : The synthesis includes Stille or Suzuki type reactions, which were realized on the "3,5-dibromopyridine" .
- Results or Outcomes : The result of this procedure is the formation of “3,5-bis(2-indolyl)pyridine” and “3-[(2-indolyl)-5-phenyl]pyridine” derivatives, which can be used in further reactions .
Application 4: Synthesis of Ligands
- Specific Scientific Field : Organic Synthesis
- Summary of the Application : “3,5-Dibromo-2-ethoxypyridine” is used in the synthesis of ligands .
- Methods of Application or Experimental Procedures : The method involves a Pd (0)-catalyzed cross-coupling reaction of “3,5-dibromopyridine” and "5-tributylstannyl-3,3’-bipyridine" .
- Results or Outcomes : The result of this procedure is the formation of ligands, which can be used in further reactions .
Safety And Hazards
特性
IUPAC Name |
3,5-dibromo-2-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWHLTABSSSGTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652057 | |
| Record name | 3,5-Dibromo-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-ethoxypyridine | |
CAS RN |
856852-69-2 | |
| Record name | 3,5-Dibromo-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B1415004.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)

![[4-(3-Methylphenoxy)phenyl]methanol](/img/structure/B1415009.png)


![5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415012.png)





![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)